

Application Note: Tracing Central Carbon Metabolism with Succinic acid-13C4

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Compound of Interest		
Compound Name:	Succinic acid-13C4	
Cat. No.:	B1316312	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principles

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify intracellular metabolic fluxes.[1] Succinic acid fully labeled with carbon-13 (Succinic acid-13C4) is a key tracer for investigating the Tricarboxylic Acid (TCA) cycle and connected metabolic pathways. As an intermediate of the TCA cycle, introducing 13C4-succinate allows for direct interrogation of mitochondrial function and downstream metabolic activities.[2][3]

When cells are cultured in the presence of Succinic acid-¹³C₄, the labeled succinate is taken up and enters the mitochondrial TCA cycle. The four ¹³C atoms are then incorporated into the carbon backbone of subsequent metabolites. By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the fate of these labeled carbons.[2][4] The resulting mass isotopologue distributions (MIDs) — the fractional abundance of each isotopologue of a metabolite — provide quantitative data on the activity of specific enzymes and the relative contributions of different pathways.[1]

This approach is particularly valuable for:

 Directly assessing the activity of succinate dehydrogenase (SDH) and the latter half of the TCA cycle.[5]



- Investigating metabolic reprogramming in disease states like cancer, where alterations in the TCA cycle are common.[5][6]
- Studying the role of succinate as a signaling molecule, which can influence processes like inflammation and gene expression.[2][7]
- Distinguishing between endogenous and exogenously supplied succinate pools.[3]

Experimental Workflow

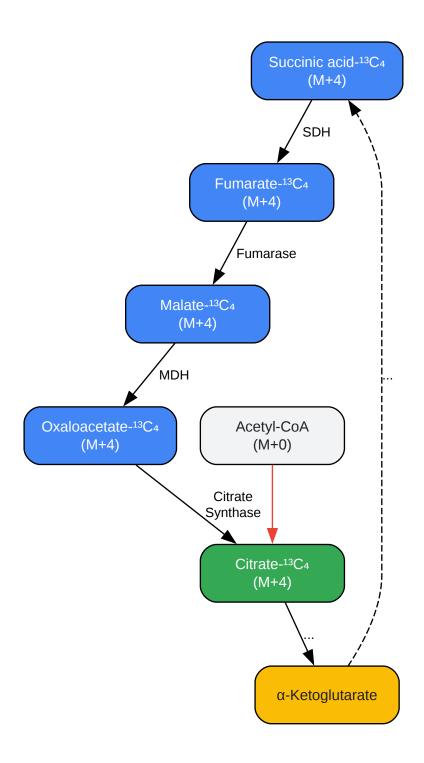
A typical ¹³C Metabolic Flux Analysis (¹³C-MFA) experiment using Succinic acid-¹³C₄ follows a structured workflow, from experimental design to data interpretation.[8] Each step is critical for obtaining high-quality, reproducible data.

Figure 1: Generalized workflow for a ¹³C-MFA experiment using Succinic acid-¹³C₄.

Tracing ¹³C₄-Succinate through Central Carbon Metabolism

Succinic acid-¹³C₄ (M+4) enters the TCA cycle and is converted to Fumarate-¹³C₄ (M+4) by succinate dehydrogenase (SDH). Subsequently, it becomes Malate-¹³C₄ (M+4) and then Oxaloacetate-¹³C₄ (M+4). This M+4 oxaloacetate condenses with unlabeled (M+0) acetyl-CoA to produce Citrate-¹³C₄ (M+4). In the subsequent turn of the cycle, this citrate can lead to various other labeled isotopologues.





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Figure 2: Tracing ¹³C atoms from Succinic acid-¹³C₄ through the TCA cycle.



Quantitative Data and Interpretation

The primary quantitative data obtained from a ¹³C₄-succinate tracing experiment is the mass isotopologue distribution (MID) of TCA cycle intermediates. The expected MIDs provide direct insights into pathway activity.

Table 1: Expected Mass Isotopologues from ¹³C₄-Succinate in the First Turn of the TCA Cycle

Metabolite	Expected Major Isotopologue	Implication
Succinate	M+4	Successful uptake and labeling
Fumarate	M+4	Active Succinate Dehydrogenase (SDH)
Malate	M+4	Active Fumarase and MDH
Aspartate	M+4	Transamination from Oxaloacetate
Citrate	M+4	Condensation of M+4 Oxaloacetate with unlabeled Acetyl-CoA

| α-Ketoglutarate | M+4 | Active forward flux through the TCA cycle |

Note: This table represents the initial labeling pattern. Subsequent turns of the cycle will produce different isotopologues (e.g., M+2) as labeled carbons are lost via decarboxylation and re-incorporated.

A study on the pharmacokinetics of ¹³C₄-Succinic Acid (¹³C₄SA) in mice provided key quantitative data on its distribution and clearance.[3][9]

Table 2: Pharmacokinetic Parameters of ¹³C₄-Succinic Acid in Mice



Parameter	Value (Intravenous Dose - 10 mg/kg)
Clearance (CL)	4574.5 mL/h/kg
Volume of Distribution (Vd)	520.8 mL/kg
Terminal Half-life (t½)	0.56 h
Bioavailability (Oral)	1.5% (at 100 mg/kg)

Data sourced from Jung et al., 2022.[3][9] These findings indicate rapid clearance and distribution of exogenous succinate.

Detailed Experimental Protocols

This section provides a detailed protocol for a ¹³C₄-succinate tracing experiment in cultured mammalian cells.

Protocol 1: Cell Culture and Isotopic Labeling

- Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling and metabolite extraction.[2] This should be optimized for each cell line.
- Acclimatization: Culture cells in standard growth medium to the desired confluence (typically 60-80%).
- Medium Preparation: Prepare a custom labeling medium. This is typically a base medium
 (e.g., DMEM) lacking unlabeled succinate, supplemented with dialyzed fetal bovine serum
 (to minimize unlabeled metabolites), and the desired concentration of Succinic acid-¹³C₄. The
 concentration of the tracer may need optimization but often ranges from physiological levels
 to slightly higher.[2]
- Labeling: Remove the standard medium, wash cells once with pre-warmed PBS, and add the prepared ¹³C₄-succinate labeling medium.
- Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state.[8]
 This time is critical and can range from a few hours to over 24 hours depending on the cell



line's metabolic rate. A time-course experiment is recommended to determine the optimal labeling time.[10]

Protocol 2: Metabolite Extraction

- Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. Place
 the culture dish on dry ice and aspirate the medium. Immediately add an ice-cold
 quenching/extraction solution, typically an 80:20 methanol/water mixture.[11]
- Cell Lysis and Scraping: Add the cold extraction solvent to the plate. Scrape the cells from the plate using a cell scraper and collect the cell lysate into a microcentrifuge tube.
- Extraction: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[12]
- Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. Avoid disturbing the pellet.
- Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Dried samples can be stored at -80°C until analysis.[13]

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred for analyzing organic acids like succinate due to its high sensitivity and specificity without the need for derivatization.[13]

- Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
- Chromatography:
 - Column: Use a column suitable for polar metabolite separation, such as a HILIC or a C18 column with an ion-pairing agent.



- Mobile Phase: A typical gradient involves water (A) and acetonitrile (B), both containing a small amount of an acid (e.g., 0.1% formic acid) or base to improve peak shape and ionization.[13]
- Injection Volume: 5-10 μL.[13]
- Mass Spectrometry:
 - Instrument: A triple quadrupole mass spectrometer is ideal for targeted analysis.
 - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally more sensitive for carboxylic acids.[13]
 - Analysis Mode: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify succinate and other TCA cycle intermediates and their isotopologues. The precursor ion (Q1) will be the mass of the labeled metabolite, and the product ion (Q3) will be a specific fragment.

Table 3: Example MRM Transitions for 13C4-Succinate Analysis

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Unlabeled Succinate (M+0)	117.0	73.0
¹³ C ₄ -Succinate (M+4)	121.0	76.0

Note: Specific transitions must be optimized for the instrument used.

Data Analysis

- Peak Integration: Integrate the chromatographic peaks for each isotopologue of the target metabolites.
- Natural Abundance Correction: The raw MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes to determine the true fractional enrichment from the tracer.
 [10]

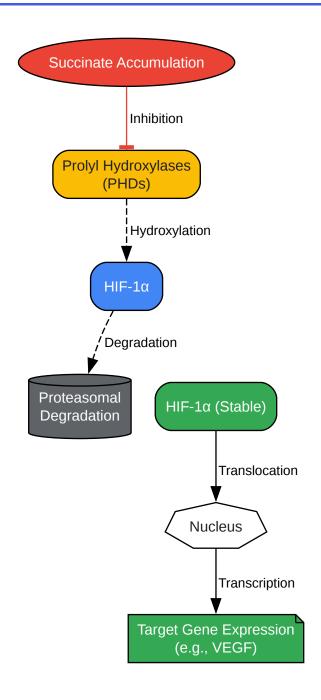


- Flux Estimation: Use the corrected MIDs and a metabolic network model to estimate intracellular fluxes. This is typically done using specialized software packages like INCA or Metran.[5][14]
- Statistical Analysis: Perform statistical tests to identify significant changes in metabolic fluxes between different experimental conditions.[14]

Succinate as a Signaling Molecule

Beyond its role in the TCA cycle, succinate acts as an extracellular and intracellular signaling molecule. An accumulation of succinate, for instance due to mutations in SDH, can inhibit α -ketoglutarate-dependent dioxygenases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α) even in the presence of oxygen (normoxia). This has profound implications for cancer metabolism, promoting angiogenesis and cell proliferation.[6][7]





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Figure 3: Simplified signaling pathway showing succinate-induced HIF-1 α stabilization.

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